Cas no 2639430-58-1 (ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate)

ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate 化学的及び物理的性質
名前と識別子
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- EN300-28229908
- ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate
- 2639430-58-1
- ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate
-
- インチ: 1S/C15H20N2O2S/c1-2-19-14(18)10-4-3-7-11-16-15-17-12-8-5-6-9-13(12)20-15/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,17)
- InChIKey: OIJJCCIOFQKUCE-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1NCCCCCC(=O)OCC
計算された属性
- せいみつぶんしりょう: 292.12454906g/mol
- どういたいしつりょう: 292.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 79.5Ų
ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229908-10.0g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 10.0g |
$2024.0 | 2025-03-19 | |
Enamine | EN300-28229908-5.0g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 5.0g |
$1364.0 | 2025-03-19 | |
Enamine | EN300-28229908-0.5g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 0.5g |
$451.0 | 2025-03-19 | |
Enamine | EN300-28229908-2.5g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 2.5g |
$923.0 | 2025-03-19 | |
Enamine | EN300-28229908-5g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 5g |
$1364.0 | 2023-09-09 | ||
Enamine | EN300-28229908-0.1g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 0.1g |
$414.0 | 2025-03-19 | |
Enamine | EN300-28229908-0.25g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 0.25g |
$432.0 | 2025-03-19 | |
Enamine | EN300-28229908-0.05g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 0.05g |
$395.0 | 2025-03-19 | |
Enamine | EN300-28229908-10g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 10g |
$2024.0 | 2023-09-09 | ||
Enamine | EN300-28229908-1.0g |
ethyl 6-[(1,3-benzothiazol-2-yl)amino]hexanoate |
2639430-58-1 | 95.0% | 1.0g |
$470.0 | 2025-03-19 |
ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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7. Back matter
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoateに関する追加情報
Comprehensive Overview of Ethyl 6-(1,3-Benzothiazol-2-yl)aminohexanoate (CAS No. 2639430-58-1)
Ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate (CAS No. 2639430-58-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This ester derivative, featuring a benzothiazole moiety linked to an aminohexanoate chain, exhibits unique physicochemical properties, making it a subject of interest for researchers exploring novel applications in drug discovery, fluorescence labeling, and polymer synthesis. Its molecular structure combines the aromaticity of benzothiazole with the flexibility of an aliphatic ester, offering a versatile scaffold for further chemical modifications.
In recent years, the demand for heterocyclic compounds like ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate has surged due to their potential in bioactive molecule design. Researchers are particularly intrigued by its role as a pharmacophore in developing anticancer agents and neuroprotective drugs, aligning with the growing focus on precision medicine. The compound's fluorescence properties also make it a candidate for biomarker development, a hot topic in diagnostic imaging and cellular tracking technologies.
The synthesis of CAS No. 2639430-58-1 typically involves amide coupling reactions between 2-aminobenzothiazole and ethyl 6-bromohexanoate, followed by purification via column chromatography. Its solubility in organic solvents like DMSO and ethanol facilitates its use in high-throughput screening assays. Recent studies highlight its compatibility with click chemistry protocols, enabling conjugation with nanoparticles or biopolymers—an area gaining traction in nanomedicine and tissue engineering.
From an industrial perspective, ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate is being explored as a crosslinking agent in smart materials. Its ability to form hydrogen bonds and π-stacking interactions enhances the mechanical properties of polymers, addressing the need for sustainable materials in 3D printing and wearable electronics. This aligns with the global push toward green chemistry and circular economy initiatives.
Frequently asked questions about this compound include its stability under physiological conditions, toxicity profile, and scalable synthesis routes. While preliminary data suggest low cytotoxicity, further in vivo studies are warranted to validate its safety for therapeutic applications. The compound’s patent landscape is another area of interest, with several filings related to its use in OLED materials and photodynamic therapy.
In summary, ethyl 6-(1,3-benzothiazol-2-yl)aminohexanoate represents a multifaceted compound bridging chemical biology and materials science. Its adaptability to diverse applications—from drug delivery systems to advanced coatings—positions it as a valuable asset in both academic and industrial research. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and sustainable technology.
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